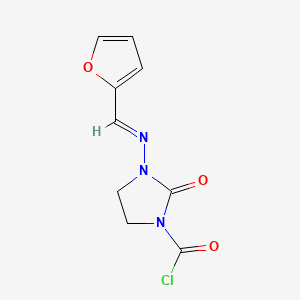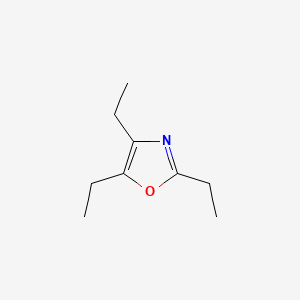
2,4,5-Triethyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triethyloxazole is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triethyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with ethylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,4,5-Triethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazoles with various functional groups.
科学的研究の応用
2,4,5-Triethyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a flavoring agent in the food industry.
作用機序
The mechanism by which 2,4,5-Triethyloxazole exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and proteins, modulating their activity. The compound’s unique structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
類似化合物との比較
2,4,5-Triethyloxazole can be compared with other oxazole derivatives, such as 2,4,5-Trimethyloxazole and 2,4,5-Trichloroxazole. While these compounds share a similar core structure, their different substituents confer distinct chemical properties and applications. For example, 2,4,5-Trimethyloxazole is known for its use as a flavoring agent, whereas 2,4,5-Trichloroxazole has applications in agrochemicals.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
特性
CAS番号 |
40953-16-0 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
2,4,5-triethyl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-7-8(5-2)11-9(6-3)10-7/h4-6H2,1-3H3 |
InChIキー |
ZLXVSQONSJKXKB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC(=N1)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

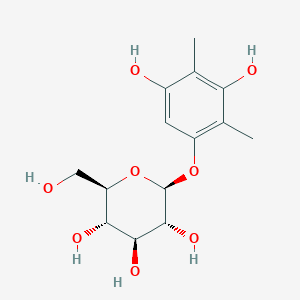
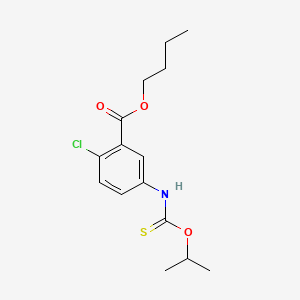

![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

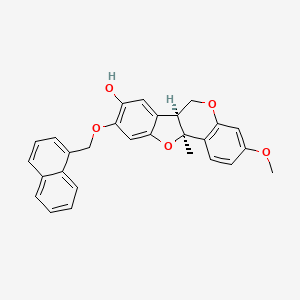
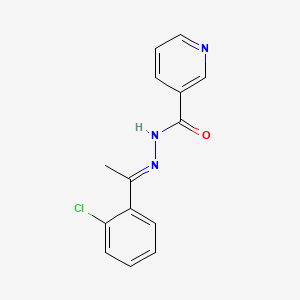
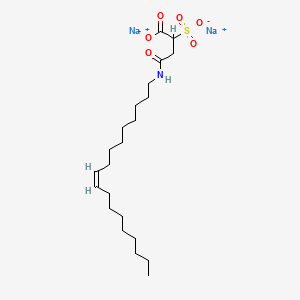
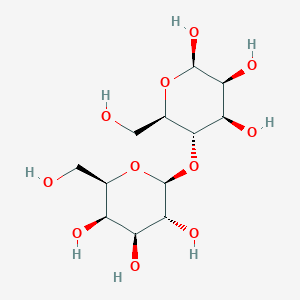

![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
